![molecular formula C11H10OS B175134 2-(3-Methoxyphenyl)thiophene CAS No. 17595-93-6](/img/structure/B175134.png)
2-(3-Methoxyphenyl)thiophene
Overview
Description
2-(3-Methoxyphenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 3-methoxyphenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)thiophene can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing thiophene derivatives.
Another method involves the condensation reaction of 3-methoxybenzaldehyde with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid . This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes such as the Suzuki–Miyaura coupling due to its efficiency and mild reaction conditions. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or alkylated thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHOS
Molecular Weight : 194.26 g/mol
The compound features a thiophene ring substituted with a methoxyphenyl group, which enhances its chemical reactivity and potential biological activity.
Chemistry
2-(3-Methoxyphenyl)thiophene serves as a valuable building block in organic synthesis. It is utilized in the development of more complex organic molecules and polymers. Its unique structure allows it to participate in various chemical reactions, including electrophilic substitutions and coupling reactions, which are essential for synthesizing advanced materials.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for this compound against MRSA were found to be between 15.625 to 62.5 μg/mL, demonstrating its potential as an antimicrobial agent.
- Anticancer Activity : This compound has been investigated for its anticancer properties, particularly in disrupting tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. For instance, preclinical studies indicated that it effectively reduced tumor spheroid formation in Hep3B (human liver cancer) cells .
Material Science
In the realm of material science, this compound is explored for its application in organic semiconductors and organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for use in electronic materials, enhancing the performance of devices such as OLEDs and photovoltaic cells.
Case Study 1: Anticancer Efficacy
A study on Hepatocellular Carcinoma demonstrated that this compound significantly inhibited tumor growth by interfering with tubulin dynamics. The compound showed effective inhibition of cell growth with IC50 values indicating substantial antiproliferative effects on Hep3B cells.
Case Study 2: Antimicrobial Screening
In a comprehensive screening of thiophene derivatives for antimicrobial activity, this compound exhibited promising results against various bacterial strains. The study highlighted its effectiveness against MRSA and E. coli, with MIC values confirming its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain kinases and disrupt cell signaling pathways involved in cell proliferation and survival . The compound’s anti-inflammatory effects are linked to its ability to modulate the activity of enzymes such as cyclooxygenase and lipoxygenase .
Comparison with Similar Compounds
2-(3-Methoxyphenyl)thiophene can be compared with other thiophene derivatives such as:
2-Phenylthiophene: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
2-(4-Methoxyphenyl)thiophene: Similar structure but with the methoxy group at the para position, which can influence its electronic properties and reactivity.
2-(3-Hydroxyphenyl)thiophene: Contains a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding interactions and solubility properties.
The presence of the methoxy group in this compound imparts unique electronic and steric effects, making it distinct from other similar compounds .
Biological Activity
2-(3-Methoxyphenyl)thiophene is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, highlighting its synthesis, anticancer properties, and other relevant pharmacological effects.
Chemical Structure and Synthesis
This compound is characterized by a thiophene ring substituted with a 3-methoxyphenyl group. The synthesis of this compound typically involves the reaction of thiophene derivatives with 3-methoxyphenyl halides or other electrophiles, leading to various derivatives with potential biological activities.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The following table summarizes key findings from recent research on its anticancer activity:
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Study A | MCF-7 | 40.30 ± 2 | Moderate cytotoxicity |
Study B | MDA-MB-231 | 33.86 ± 2 | Significant reduction in cell viability |
Study C | MCF-7 | 73.56 ± 3 | High activity with specific substituents |
Case Studies
- Cytotoxic Properties : In a study investigating the cytotoxic effects of various thiophene derivatives, compounds containing the 3-methoxyphenyl moiety exhibited moderate to high cytotoxicity against breast cancer cell lines. Specifically, compounds with this substituent showed a notable reduction in cell viability at concentrations around 100 µM .
- Mechanism of Action : Further investigations revealed that the mechanism of action may involve interference with DNA biosynthesis and apoptosis induction in cancer cells. For instance, [^3H]-thymidine incorporation assays indicated that treatment with this compound led to a significant decrease in DNA synthesis in treated cells compared to controls .
Other Biological Activities
Beyond its anticancer properties, this compound has been reported to exhibit other biological activities:
- Anti-inflammatory Effects : Some studies suggest that thiophene derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antioxidant Activity : Preliminary results indicate that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Properties : Research has also indicated potential antimicrobial activity, although more studies are needed to fully characterize this effect.
Properties
IUPAC Name |
2-(3-methoxyphenyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-12-10-5-2-4-9(8-10)11-6-3-7-13-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSBMXUYHUFHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393693 | |
Record name | 2-(3-methoxyphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17595-93-6 | |
Record name | 2-(3-Methoxyphenyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17595-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-methoxyphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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